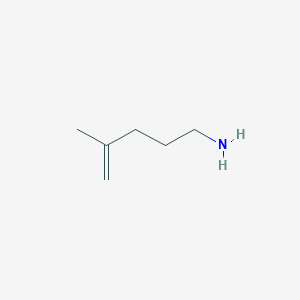

4-Methylpent-4-en-1-amine

Description

Significance of Unsaturated Amines in Organic Synthesis

Unsaturated amines are a crucial class of organic compounds that serve as versatile intermediates in the synthesis of a wide array of more complex molecules. davuniversity.org Their importance stems from the presence of two reactive functional groups: the amino group and the carbon-carbon double or triple bond. This dual functionality allows for a diverse range of chemical transformations, making them valuable building blocks in the construction of nitrogen-containing heterocycles, which are prevalent in natural products, pharmaceuticals, and agrochemicals. rsc.org

The amine group, being basic and nucleophilic, can readily participate in reactions such as alkylation, acylation, and the formation of amides and sulfonamides. wikipedia.org The unsaturated bond, on the other hand, is susceptible to a variety of addition reactions, including hydrogenation, halogenation, and hydroamination. The interplay between these two functional groups within the same molecule opens up pathways for intramolecular cyclization reactions, leading to the formation of cyclic amines such as pyrrolidines and piperidines, which are common structural motifs in biologically active compounds. acs.orgresearchgate.net

Furthermore, the development of transition-metal catalyzed reactions has significantly expanded the utility of unsaturated amines in organic synthesis. acs.org Catalytic processes like hydroamination, which involves the addition of an N-H bond across a carbon-carbon multiple bond, provide an atom-economical route to a variety of amines. nih.govmdpi.com The ability to control the regioselectivity and stereoselectivity of these reactions is a key area of research, enabling the synthesis of complex target molecules with high precision. mdpi.com

Overview of Research Directions for Aminoalkenes

Research involving aminoalkenes, such as 4-methylpent-4-en-1-amine (B6243330), is multifaceted and driven by the quest for new synthetic methodologies and novel molecular architectures. A significant focus of current research is the development of efficient and selective catalytic systems for the hydroamination of aminoalkenes. acs.orgmdpi.com This includes the use of early and late transition metals, as well as metal-free catalytic systems, to achieve both intramolecular and intermolecular hydroamination with high yields and enantioselectivities. nih.govmdpi.commdpi.com The intramolecular hydroamination of aminoalkenes is a powerful strategy for the synthesis of saturated nitrogen-containing heterocycles. researchgate.net

Another important research direction is the use of aminoalkenes as synthons in multicomponent reactions and cascade cyclizations. These strategies allow for the rapid construction of complex molecular frameworks from simple starting materials in a single operation, which is highly desirable in terms of efficiency and sustainability. The dual reactivity of aminoalkenes makes them ideal candidates for such transformations.

Furthermore, there is growing interest in the application of aminoalkenes in the synthesis of biologically active compounds and functional materials. The structural motifs accessible from aminoalkene precursors are often found in natural products with interesting pharmacological properties. Researchers are exploring the synthesis of novel aminoalkene derivatives and their subsequent transformation into potential drug candidates and other functional molecules. The table below highlights some research areas involving related unsaturated amines.

| Research Area | Focus | Key Transformations |

| Catalytic Hydroamination | Development of new catalysts (e.g., transition metals, organocatalysts) for the addition of amines to alkenes. acs.orgnih.govmdpi.com | Intramolecular and intermolecular hydroamination, asymmetric hydroamination. nih.govmdpi.com |

| Heterocycle Synthesis | Use of aminoalkenes as precursors for nitrogen-containing rings. rsc.orgresearchgate.net | Cyclization reactions, cascade reactions. |

| Natural Product Synthesis | Application of aminoalkene chemistry to the total synthesis of complex natural products. | Key bond formations, stereoselective synthesis. |

| Medicinal Chemistry | Design and synthesis of novel aminoalkene-derived compounds with potential therapeutic applications. smolecule.com | Lead compound optimization, structure-activity relationship studies. |

Structure

3D Structure

Properties

Molecular Formula |

C6H13N |

|---|---|

Molecular Weight |

99.17 g/mol |

IUPAC Name |

4-methylpent-4-en-1-amine |

InChI |

InChI=1S/C6H13N/c1-6(2)4-3-5-7/h1,3-5,7H2,2H3 |

InChI Key |

UYFCOROSAVFBRN-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C)CCCN |

Origin of Product |

United States |

Synthetic Methodologies for 4 Methylpent 4 En 1 Amine and Its Analogs

Classical and Modern Approaches to Primary Amine Synthesis

The construction of a primary amine functional group can be achieved through several established synthetic routes. These methods are broadly categorized based on the bond formation strategy and the nature of the precursor.

Reductive Amination Strategies

Reductive amination is a powerful and versatile method for forming amines from carbonyl compounds (aldehydes and ketones). jocpr.com For the synthesis of primary amines, this reaction involves the condensation of a carbonyl compound with ammonia to form an imine intermediate, which is then reduced in situ to the corresponding amine. jocpr.comnih.gov The direct, one-pot nature of this approach enhances its efficiency and atom economy. jocpr.com

A variety of reducing agents can be employed, with the choice influencing the reaction's selectivity and functional group tolerance. jocpr.com Common reagents include sodium cyanoborohydride, sodium triacetoxyborohydride, and catalytic hydrogenation. jocpr.comorganic-chemistry.org Recent advancements have focused on developing catalysts based on earth-abundant metals, such as iron, to provide more sustainable and economical options. nih.gov An iron-catalyzed reductive amination has been shown to be effective for a broad scope of ketones and aldehydes, tolerating numerous functional groups like halogens, ethers, and even boronate esters. nih.gov

| Carbonyl Precursor | Reducing System | Amine Source | Key Features |

| Aldehydes, Ketones | H₂/Iron Catalyst | Aqueous Ammonia | Sustainable, reusable catalyst, broad substrate scope, good functional group tolerance. nih.gov |

| Aldehydes, Ketones | Sodium Borohydride | Ammonia | Convenient and simple procedure for reductive alkylation. organic-chemistry.org |

| Aldehydes | Zinc/HCl | Hydroxylammonium chloride | One-pot, two-step method with short reaction times and mild conditions. tandfonline.com |

Nucleophilic Substitution Routes

Nucleophilic substitution provides a direct pathway to amines by reacting an alkyl halide with an appropriate nitrogen nucleophile. The direct reaction of an alkyl halide with ammonia is a classic approach, but it often suffers from a lack of selectivity. studymind.co.uklibretexts.org The primary amine product is itself a nucleophile and can react further with the alkyl halide, leading to a mixture of primary, secondary, and tertiary amines, as well as quaternary ammonium salts. studymind.co.uklibretexts.org Using a large excess of ammonia can favor the formation of the primary amine but does not eliminate subsequent reactions entirely. studymind.co.uk

To overcome the issue of over-alkylation, methods like the Gabriel synthesis have been developed. This reaction utilizes potassium phthalimide as an ammonia surrogate. wikipedia.org The phthalimide anion acts as a nucleophile, attacking a primary alkyl halide to form an N-alkylphthalimide. wikipedia.orgchemistrysteps.com This intermediate prevents further alkylation. The desired primary amine is then liberated by hydrolysis or, more commonly, by hydrazinolysis (the Ing-Manske procedure), which cleaves the imide under milder conditions. wikipedia.orgnrochemistry.com The Gabriel synthesis is highly effective for producing primary amines from primary alkyl halides but generally fails with secondary alkyl halides. wikipedia.org

Another refined nucleophilic substitution strategy involves the use of the azide ion (N₃⁻) as the nucleophile. An alkyl azide is formed via an Sₙ2 reaction between an alkyl halide and sodium azide. libretexts.org The resulting alkyl azide is non-nucleophilic, preventing over-alkylation. libretexts.org Subsequent reduction of the azide, typically with a powerful reducing agent like lithium aluminum hydride (LiAlH₄), yields the primary amine. libretexts.org

| Method | Nitrogen Nucleophile | Substrate | Key Features & Limitations |

| Direct Alkylation | Ammonia (NH₃) | Primary or Methyl Alkyl Halide | Inexpensive but leads to mixtures of primary, secondary, tertiary amines, and quaternary salts. studymind.co.uklibretexts.org |

| Gabriel Synthesis | Potassium Phthalimide | Primary Alkyl Halide | Avoids over-alkylation, providing good yields of primary amines. Fails with secondary halides; requires a separate deprotection step. wikipedia.orglibretexts.org |

| Azide Synthesis | Sodium Azide (NaN₃) | Primary or Secondary Alkyl Halide | Cleanly forms an alkyl azide intermediate, preventing polyalkylation. Requires a strong reduction step to form the amine. libretexts.org |

Reduction of Nitro Compound Precursors

The reduction of nitro compounds is a fundamental and widely used transformation for the synthesis of primary amines, particularly aromatic amines (anilines). researchgate.netnih.gov This two-step approach involves the nitration of a suitable precursor followed by the reduction of the nitro group. nih.gov This method is also applicable to aliphatic nitro compounds. nih.gov

A variety of reducing conditions can be employed. Catalytic hydrogenation using catalysts such as palladium, platinum, or nickel is a common and clean method. acs.org However, it can be non-selective if other reducible functional groups are present in the molecule. jove.com For greater chemoselectivity, dissolving metal reductions (e.g., using tin, iron, or zinc in acidic media) are effective. researchgate.netjove.com More recently, metal-free reduction methods, such as using trichlorosilane, have been developed, offering convenient and high-yielding transformations under continuous-flow conditions for both aromatic and aliphatic nitro compounds. nih.gov

| Nitro Compound Type | Reducing Agent/System | Key Features |

| Aromatic & Aliphatic | Catalytic Hydrogenation (e.g., H₂/Pd, Pt, Ni) | Clean and efficient, but may reduce other functional groups. acs.org |

| Aromatic & Aliphatic | Active Metals in Acid (e.g., Fe/HCl, Sn/HCl) | Good for selective reduction of the nitro group in the presence of other reducible groups. jove.com |

| Aromatic & Aliphatic | Trichlorosilane (HSiCl₃) | Metal-free method, high yields, suitable for continuous-flow synthesis. nih.gov |

Advanced and Stereoselective Synthesis of 4-Methylpent-4-en-1-amine (B6243330) and Related Structures

The synthesis of homoallylic amines, the class of compounds to which this compound belongs, can be achieved with high levels of control using modern multicomponent reactions. These methods allow for the rapid assembly of complex molecules from simple starting materials.

Multicomponent Petasis Reaction and α-Aminoallylation

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that contains portions of all starting materials. researchgate.netorganic-chemistry.org

The Petasis borono-Mannich (PBM) reaction is a prominent MCR that couples an amine, a carbonyl compound, and an organoboronic acid to produce substituted amines. wikipedia.orgnih.govorganic-chemistry.org When a vinyl or allylboronic acid is used, this reaction provides a direct route to allylic or homoallylic amines, respectively. wikipedia.org The reaction is valued for its operational simplicity, tolerance of a wide range of functional groups, and the stability of the boronic acid reagents. wikipedia.orgnih.gov It can often proceed without a catalyst and does not require anhydrous conditions. wikipedia.orgnih.gov

A related and powerful strategy is the direct α-aminoallylation of aldehydes. A novel three-component reaction between an aldehyde, ammonia, and an allylboronate provides a direct and stereoselective route to homoallylic primary amines. acs.org This method is significant as it uses ammonia directly as the nitrogen source to create an unsubstituted amine, which is often challenging. acs.org The reaction demonstrates high yields and chemoselectivity for various aldehydes. acs.org

| Reaction | Components | Product Type | Key Features |

| Petasis Reaction | Amine, Carbonyl, Vinyl/Aryl Boronic Acid | Substituted Allylic/Aryl Amines | High functional group tolerance, mild conditions, stable reagents. wikipedia.orgorganic-chemistry.org |

| α-Aminoallylation | Aldehyde, Ammonia, Allylboronate | Primary Homoallylic Amines | Direct synthesis of primary amines using ammonia; high stereoselectivity. acs.org |

The utility of a synthetic method is greatly enhanced by its scalability. The three-component Petasis reaction has been explored for the efficient and scalable synthesis of homoallylic amines. researchgate.netnuph.edu.ua Research has focused on optimizing protocols to reduce the excess of reagents, thereby improving the environmental friendliness of the process while maintaining high yields. researchgate.netnuph.edu.uaresearcher.life These scalable methods have been successfully applied to a wide range of aldehydes and ketones, enabling the large-scale production of amine-containing building blocks. nuph.edu.uaresearcher.life A key advantage is the development of work-up procedures that allow for the isolation of the synthesized homoallylic amines without the need for chromatographic purification, which is a significant benefit for industrial applications. researchgate.netnuph.edu.ua Furthermore, protocols have been developed that combine the Petasis reaction with other transformations, such as cross-metathesis, in a sequence to produce complex structures like δ-amino acids on a large scale. enamine.net

Substrate Scope and Reaction Efficiency

The efficiency and substrate scope of synthetic methods are critical parameters in organic synthesis. For the synthesis of allylic amines, including those structurally similar to this compound, various catalytic systems have been developed. Molybdenum-catalyzed regioselective allylic amination of tertiary allylic carbonates has been shown to be a robust method for producing α,α-disubstituted allylic amines with high yields and complete regioselectivity. organic-chemistry.orgresearcher.life This methodology is compatible with a range of aromatic and aliphatic amines and various tertiary allylic alcohol derivatives. organic-chemistry.orgresearcher.life The catalyst system can often be recycled, making the process more economical and sustainable. organic-chemistry.org

Palladium-catalyzed allylic amination is another widely utilized method. A notable advancement in this area is the use of aqueous ammonia as the nitrogen source for the synthesis of primary amines. organic-chemistry.org This approach overcomes the historical challenge of ammonia deactivating the transition metal catalyst. organic-chemistry.org The choice of solvent and reactant concentration has been found to be critical for achieving high selectivity and yield. organic-chemistry.org

The following table summarizes the substrate scope and efficiency for the synthesis of primary allylic amines using a palladium-catalyzed system with aqueous ammonia.

| Entry | Allylic Substrate | Product | Yield (%) |

| 1 | cinnamyl acetate | cinnamylamine | 85 |

| 2 | (E)-1,3-diphenylallyl acetate | 1,3-diphenylallylamine | 99 |

| 3 | 1-phenylallyl acetate | 1-phenylallylamine | 78 |

| 4 | (E)-hex-2-en-1-yl acetate | hex-2-en-1-amine | 80 |

Data synthesized from studies on palladium-catalyzed allylic amination.

Asymmetric Allylic Amination Methodologies

The development of asymmetric methodologies to produce chiral amines is of significant interest due to the prevalence of these motifs in pharmaceuticals and biologically active molecules. nih.gov

Copper-Catalyzed Enantioselective Transformations

Copper-catalyzed reactions have emerged as a powerful tool for the enantioselective synthesis of chiral amines. nih.govrsc.org A photoinduced copper-catalyzed enantioselective amination of allylic C-H bonds allows for the conversion of a wide range of alkenes into valuable chiral allylic amines with high enantioselectivity, regioselectivity, and E/Z-selectivity. nih.govrsc.org This method combines a visible light-activated hydrogen atom transfer (HAT) process with copper catalysis. nih.govrsc.org

Another notable copper-catalyzed method involves the asymmetric allylic C-H amination of alkenes using N-arylhydroxylamines as the aminating agent. rsc.org This reaction is promoted by a copper pre-catalyst and a chiral ligand, delivering chiral N-aryl allylamines in good yields and enantioselectivities. rsc.org

Below is a table showcasing the efficiency of a copper-catalyzed asymmetric allylic amination of various alkene substrates.

| Entry | Alkene Substrate | Aminating Agent | Ligand | Yield (%) | ee (%) |

| 1 | 4-phenyl-1-butene | N-phenylhydroxylamine | (R)-(+)-BINAM | 75 | 88 |

| 2 | 4-methyl-1-pentene | N-phenylhydroxylamine | (R)-(+)-BINAM | 68 | 85 |

| 3 | 1-hexene | N-phenylhydroxylamine | (R)-(+)-BINAM | 72 | 82 |

| 4 | cyclohexene | N-phenylhydroxylamine | (R)-(+)-BINAM | 80 | 90 |

Data synthesized from studies on copper-catalyzed asymmetric allylic C-H amination. rsc.org

Derivatization Strategies for Functional Group Introduction

Derivatization is a common strategy to introduce new functional groups into a molecule, which can be useful for analytical purposes or for further synthetic transformations.

On-Fiber Derivatization in Analytical Contexts

On-fiber derivatization coupled with solid-phase microextraction (SPME) is a valuable technique for the analysis of volatile amines, which can be challenging due to their high polarity and volatility. nih.gov This method increases the sensitivity and selectivity of the determination of alkylamines in samples like air. nih.gov The amine is derivatized directly on the SPME fiber, which is then thermally desorbed into a gas chromatograph for analysis. nih.gov

Common derivatizing agents for amines include 2,3,4,5,6-pentafluorobenzyl chloroformate (PFBCF) and 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl). nih.gov These reagents react with primary and secondary amines at ambient temperatures to form less polar and more easily analyzable derivatives. nih.gov

The following table compares the performance of two common derivatizing agents for the on-fiber derivatization of dimethylamine (DMA), a representative volatile amine.

| Derivatizing Agent | Limit of Quantification (scan mode) | Limit of Quantification (SIM mode) |

| PFBCF | 0.17 µg/L | 2.8 ng/L |

| FMOC-Cl | 3.4 µg/L | - |

Data from a study on the determination of atmospheric amines by on-fiber derivatization SPME. nih.gov

Principles of Green Chemistry in the Synthesis of this compound

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use or generation of hazardous substances. rsc.org In the context of synthesizing allylic amines like this compound, several green chemistry principles can be applied.

One key principle is the use of catalytic reactions, which are inherently more atom-economical than stoichiometric reactions. acsgcipr.org The molybdenum-catalyzed and palladium-catalyzed allylic aminations discussed previously are examples of this principle in action. organic-chemistry.orgorganic-chemistry.org The use of earth-abundant and less toxic metals as catalysts, such as copper and nickel, is also a green consideration. rsc.orgrsc.org

The choice of solvent is another critical aspect of green chemistry. The development of reactions that can be performed in greener solvents, such as ethanol or even water, is highly desirable. organic-chemistry.orgrsc.org A molybdenum-catalyzed regioselective allylic amination has been reported to proceed efficiently in ethanol. organic-chemistry.orgresearcher.life Furthermore, nanomicelle-enabled, nickel-catalyzed allylic amination reactions using allylic alcohols have been successfully conducted in water. rsc.org

Reactivity, Catalytic Transformations, and Mechanistic Elucidation of 4 Methylpent 4 En 1 Amine

Intramolecular Cyclization Pathways

The strategic placement of an amino group and an alkene within the same molecule allows for a variety of intramolecular bond-forming reactions. These cyclization pathways are often catalyzed and can lead to the formation of highly functionalized pyrrolidine and piperidine derivatives, which are common structural motifs in pharmaceuticals and natural products.

Hydroamination/Cyclization for Nitrogen Heterocycle Formation

Intramolecular hydroamination, the addition of an N-H bond across a C=C double bond, is an atom-economical method for synthesizing cyclic amines. This reaction is often catalyzed by a range of metals, with rare earth elements showing particular promise.

Organometallic complexes of rare earth metals, particularly lanthanides, have emerged as highly effective catalysts for the intramolecular hydroamination of aminoalkenes like 4-methylpent-4-en-1-amine (B6243330). These catalysts typically operate under mild conditions and exhibit high selectivity. The general mechanism involves the formation of a metal-amide bond, followed by the insertion of the alkene into this bond, and subsequent protonolysis to release the cyclic amine product and regenerate the catalyst.

Studies have shown that the catalytic activity is influenced by the specific lanthanide metal used, with variations in ionic radius and Lewis acidity affecting reaction rates and efficiencies. For instance, catalysts based on metals like samarium, lanthanum, and yttrium have been successfully employed in these transformations.

The ancillary ligands coordinated to the rare earth metal center play a crucial role in modulating the catalyst's activity, selectivity, and stability. These ligands can influence the steric and electronic environment of the metal, thereby affecting substrate binding and the subsequent cyclization process.

Commonly used ancillary ligands include cyclopentadienyl (Cp) and its derivatives, as well as various bulky alkyl and silyl groups. The choice of ligand can impact the regioselectivity of the hydroamination, favoring the formation of either the exo or endo cyclization product. For example, sterically demanding ligands can promote the formation of the less hindered product. Furthermore, chiral ligands have been developed to achieve enantioselective hydroamination, leading to the synthesis of optically active nitrogen heterocyles.

Table 1: Effect of Ancillary Ligands on Catalytic Performance

| Catalyst Precursor | Ancillary Ligand | Product | Yield (%) |

| (C5Me5)2Sm(THF)2 | Pentamethylcyclopentadienyl | 2,2-Dimethyl-5-methylpyrrolidine | >95 |

| Y(N(SiMe3)2)3 | Bis(trimethylsilyl)amide | 2,2-Dimethyl-5-methylpyrrolidine | High |

| La[N(SiMe3)2]3/2(THF) | Bis(trimethylsilyl)amide | 2,2-Dimethyl-5-methylpyrrolidine | >95 |

Radical Cyclization Reactions

Free-radical cyclizations offer a powerful alternative for the synthesis of nitrogen heterocycles from unsaturated amines. thieme-connect.de These reactions are often initiated by radical initiators or mediated by transition metals and are known for their tolerance of a wide range of functional groups. thieme-connect.de

In the context of this compound, a radical can be generated on the nitrogen atom or an adjacent carbon, which then adds to the tethered alkene. This process is typically followed by a hydrogen atom transfer to complete the cyclization. Reagents such as tributyltin hydride in the presence of AIBN have been traditionally used, although newer, more environmentally friendly methods are continuously being developed. Transition metals like manganese, samarium, and titanium can also mediate these radical cyclizations. thieme-connect.de

Oxidative Cyclization and Intramolecular Oxyamination

Oxidative cyclization reactions provide another avenue to functionalized nitrogen heterocycles. These transformations often involve a metal catalyst that facilitates the intramolecular attack of the amine onto the alkene, coupled with an oxidation event.

Palladium-catalyzed reactions are prominent in this area. For instance, in the presence of a palladium(II) catalyst and an oxidant, this compound can undergo intramolecular aminopalladation followed by β-hydride elimination or reductive elimination to yield various cyclized products. Intramolecular oxyamination, a related process, involves the simultaneous addition of an oxygen and a nitrogen functionality across the double bond, leading to the formation of amino alcohols and related structures.

Intramolecular Hetero-Diels-Alder and Related Cycloaddition Reactions (from analogous structures)

While not a direct reaction of this compound itself, analogous structures can undergo powerful cycloaddition reactions to form complex heterocyclic systems. The hetero-Diels-Alder reaction is a prime example, where a diene or heterodienophile containing nitrogen participates in a [4+2] cycloaddition. nih.govmdpi.comrsc.org

For instance, a derivative of this compound could be converted into an imine or a related species that can act as a dienophile in an intramolecular reaction. This approach allows for the stereocontrolled synthesis of bicyclic and polycyclic nitrogen-containing compounds. The reactivity and selectivity of these cycloadditions are often influenced by the electronic nature of the substituents and the reaction conditions, including the use of Lewis acid catalysts. nih.gov

Intermolecular C-N Bond Formation and Activation Reactions

The amine functionality in this compound is a key site for intermolecular bond formation, enabling the construction of more complex molecular architectures. These transformations can be broadly categorized into transition metal-catalyzed processes that directly utilize the C-N bond and functional group transformations that modify the amine moiety.

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis offers powerful tools for the formation of C-N bonds with high efficiency and selectivity. Palladium and ruthenium complexes, in particular, have been extensively studied for their ability to catalyze a range of coupling reactions involving amines.

Palladium-catalyzed intermolecular hydroamination involves the addition of the N-H bond of the amine across a carbon-carbon multiple bond. In the context of this compound reacting with an alkene or alkyne, a palladium catalyst would facilitate the formation of a new C-N bond, leading to a more complex secondary or tertiary amine. The general mechanism is believed to involve the coordination of the alkene to a palladium(II) catalyst, followed by nucleophilic attack of the amine on the activated alkene. Subsequent protonolysis then releases the aminated product and regenerates the active catalyst.

Illustrative Data for Palladium-Catalyzed Hydroamination of a Homoallylic Amine with an Alkene:

| Entry | Palladium Catalyst | Ligand | Alkene Substrate | Solvent | Temperature (°C) | Yield (%) |

| 1 | Pd(OAc)₂ | P(o-tol)₃ | 1-Octene | Toluene | 100 | 75 |

| 2 | [Pd(allyl)Cl]₂ | DPEPhos | Styrene | Dioxane | 80 | 82 |

| 3 | Pd₂(dba)₃ | Xantphos | Norbornene | THF | 110 | 91 |

Note: This data is representative of typical conditions and yields for palladium-catalyzed hydroamination of primary amines with alkenes and does not represent experimentally verified results for this compound.

Ruthenium catalysts have emerged as effective promoters of deaminative coupling reactions, which involve the coupling of two primary amines to form a secondary amine with the liberation of ammonia. For this compound, this reaction would lead to the formation of a symmetrical secondary amine, bis(4-methylpent-4-en-1-yl)amine.

The proposed mechanism for this transformation typically involves the oxidative addition of the N-H bond of the primary amine to the ruthenium center, followed by β-hydride elimination to form a ruthenium-hydride species and an imine intermediate. A second molecule of the primary amine then adds to the coordinated imine, and subsequent reductive elimination releases the secondary amine product and ammonia, regenerating the active ruthenium catalyst.

Studies on the ruthenium-catalyzed deaminative coupling of various primary amines have demonstrated the broad applicability of this methodology. The reaction often proceeds with high selectivity and atom economy, making it an attractive method for the synthesis of secondary amines.

Representative Data for Ruthenium-Catalyzed Deaminative Coupling of a Primary Amine:

| Entry | Ruthenium Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | [Ru(p-cymene)Cl₂]₂ | Toluene | 120 | 24 | 85 |

| 2 | RuH₂(PPh₃)₄ | Xylene | 140 | 18 | 78 |

| 3 | RuCl₂(PPh₃)₃ | Mesitylene | 150 | 36 | 92 |

Note: This data is illustrative of general conditions and yields for the deaminative coupling of primary amines and is not based on specific experimental results for this compound.

Functional Group Transformations Involving the Amine Moiety

Beyond transition metal-catalyzed couplings, the amine group of this compound is amenable to a variety of classical functional group transformations that are fundamental in organic synthesis.

Acylation of this compound with acylating agents such as acid chlorides or anhydrides provides a straightforward route to the corresponding amides. This reaction proceeds via nucleophilic attack of the primary amine on the carbonyl carbon of the acylating agent, followed by elimination of a leaving group (e.g., chloride or carboxylate). The resulting N-(4-methylpent-4-en-1-yl)amide is a stable derivative that can be useful for purification or as a synthetic intermediate.

Reductive alkylation (or reductive amination) offers a controlled method for the synthesis of secondary and tertiary amines. This two-step, one-pot process involves the initial reaction of this compound with an aldehyde or ketone to form an imine intermediate. The imine is then reduced in situ by a reducing agent, such as sodium borohydride or hydrogen gas with a metal catalyst, to yield the corresponding secondary or tertiary amine. This method avoids the over-alkylation issues often encountered in direct alkylation with alkyl halides.

Typical Reagents for Acylation and Reductive Alkylation:

| Transformation | Reagent 1 (Electrophile) | Reagent 2 (Reducing Agent) | Product Type |

| Acylation | Acetyl chloride | - | N-acetyl-4-methylpent-4-en-1-amine |

| Acylation | Acetic anhydride | - | N-acetyl-4-methylpent-4-en-1-amine |

| Reductive Alkylation | Acetone | Sodium borohydride | N-isopropyl-4-methylpent-4-en-1-amine |

| Reductive Alkylation | Benzaldehyde | Hydrogen/Palladium on carbon | N-benzyl-4-methylpent-4-en-1-amine |

The reaction of this compound with aldehydes or ketones under dehydrating conditions leads to the formation of imines, also known as Schiff bases. This condensation reaction is typically reversible and is driven to completion by the removal of water. The resulting imine contains a C=N double bond and can serve as a versatile intermediate for further transformations.

The mechanism of imine formation involves the nucleophilic attack of the primary amine on the carbonyl carbon to form a carbinolamine intermediate. Subsequent acid-catalyzed dehydration of the carbinolamine yields the imine.

Imines derived from this compound can undergo a variety of subsequent reactions. For example, they can be reduced to secondary amines (as in reductive amination), or they can react with nucleophiles at the imine carbon. The presence of the terminal alkene in the original amine backbone remains in the imine product, offering a site for further functionalization.

Examples of Carbonyl Compounds for Imine Formation:

| Carbonyl Compound | Product Imine Name |

| Formaldehyde | N-(4-methylpent-4-en-1-ylidene)methanamine |

| Acetaldehyde | N-(4-methylpent-4-en-1-ylidene)ethanamine |

| Cyclohexanone | N-(cyclohexylidene)-4-methylpent-4-en-1-amine |

| Benzophenone | N-(diphenylmethylene)-4-methylpent-4-en-1-amine |

Aminolysis Reactions

Currently, there is no specific data available in peer-reviewed literature detailing the aminolysis reactions of this compound. Aminolysis, a chemical reaction in which a compound is cleaved by reaction with an amine, is a fundamental process in organic chemistry. For a typical primary amine like this compound, this could involve reactions with esters, epoxides, or other electrophilic substrates. However, without experimental data, any discussion on reaction rates, yields, and the influence of catalysts would be purely speculative.

Mechanistic Investigations and Kinetic Studies

A deep dive into the reaction mechanisms and kinetics of this compound is hampered by the lack of dedicated research in this area.

Elucidation of Reaction Pathways and Identification of Intermediates

While general principles of amine and alkene reactivity can be applied, specific studies identifying the intermediates and elucidating the precise reaction pathways for this compound are not documented. For instance, in reactions involving both the amine and the alkene functional groups, various competing pathways could exist, leading to a range of potential products. The identification of transient intermediates, which is crucial for understanding the reaction mechanism, would require sophisticated analytical techniques such as spectroscopy and chromatography applied to specific reactions of this compound.

Kinetic Analyses and Determination of Rate Laws

Kinetic analyses are fundamental to understanding how reaction conditions affect the rate of a chemical transformation. There are no published studies that provide rate laws, rate constants, or activation energies for reactions involving this compound. Such data is essential for optimizing reaction conditions and for gaining insight into the reaction mechanism.

Stereochemical Models and Selectivity in Catalytic Processes

The presence of a chiral center or the potential for creating one during a reaction makes the study of stereochemistry vital. For this compound, catalytic processes could potentially lead to stereoselective outcomes. However, there is no available research that proposes stereochemical models or reports on the selectivity achieved in catalytic processes involving this specific amine.

Unable to Generate Article: Lack of Specific Research Data for this compound

Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is insufficient specific research data available to generate the requested article on "this compound" according to the provided detailed outline.

The inquiry requested in-depth information on the application of this compound as a versatile chemical synthon, with a specific focus on its role in the synthesis of various heterocyclic compounds and its use as a chiral precursor.

Diverse nitrogen-containing ring systems

Pyrrolidones and Quinolines

Quinazolin-4-amines and analogous heterocycles

Aza-Macrocycles

Chiral precursors for advanced organic synthesis

While general synthetic methods for these classes of compounds exist and often involve various primary amines, the literature retrieved does not specifically name or detail the reactions of this compound for these purposes. The available data frequently pertains to isomers (e.g., 4-methylpent-4-en-2-amine) or other structurally related but distinct molecules.

Adhering to the strict instructions to focus solely on this compound and to ensure all content is scientifically accurate and based on verifiable sources, it is not possible to create the requested content without resorting to speculation or including information on compounds outside the specified scope. Therefore, the article cannot be generated as outlined.

Applications of 4 Methylpent 4 En 1 Amine As a Versatile Chemical Synthon

Development as Precursors for Catalytic Ligands in Organometallic Chemistry

4-Methylpent-4-en-1-amine (B6243330) is a valuable molecular building block for the synthesis of specialized ligands used in organometallic chemistry. The presence of both a primary amine and a terminal alkene group within the same molecule allows for a variety of synthetic transformations to create ligands with tailored electronic and steric properties. These ligands, in turn, can coordinate with transition metals to form catalysts for a range of organic reactions.

The primary amine functionality serves as a key anchor point for building more complex ligand architectures. It can readily undergo reactions such as alkylation, arylation, and condensation to introduce phosphine, cyclopentadienyl, or other coordinating moieties. The resulting ligands are often chelating, meaning they can bind to a metal center through multiple atoms, which enhances the stability and catalytic activity of the organometallic complex.

While direct research specifically detailing the use of this compound as a ligand precursor is not extensively documented in publicly available literature, the applications of closely related aminoalkenes provide strong evidence for its potential. For instance, N-methylpent-4-en-1-amine, a secondary amine analogue, has been utilized as a substrate in catalytic hydroamination/cyclization reactions. core.ac.uk These reactions are often catalyzed by rare earth metal complexes, and the substrate itself can be seen as a simple ligand that coordinates to the metal center during the catalytic cycle.

The general synthetic utility is further underscored by the commercial availability of this compound hydrochloride, which is marketed for research and development in the field of catalysts and ligands. bldpharm.com This indicates its recognized potential within the scientific community for creating novel catalytic systems. The structural motifs of ligands derived from such aminoalkenes are crucial in fine-tuning the performance of organometallic catalysts for reactions like hydrogenation, hydroformylation, and polymerization. researchgate.netresearchgate.netmt.com

Below is a table summarizing the catalytic performance of rare earth metal complexes in the hydroamination/cyclization of N-methylpent-4-en-1-amine, a reaction type for which ligands derived from this compound would be highly relevant.

| Catalyst Precursor | Co-catalyst/Activator | Substrate | Product | Conversion (%) | Time (h) | Ref |

| (L)Sc(CH₂SiMe₃)₃ | [PhNMe₂H][B(C₆F₅)₄] | N-methylpent-4-en-1-amine | 1,2-dimethylpyrrolidine | 95 | 24 | core.ac.uk |

| (L)Y(CH₂SiMe₃)₃ | [PhNMe₂H][B(C₆F₅)₄] | N-methylpent-4-en-1-amine | 1,2-dimethylpyrrolidine | >98 | 2 | core.ac.uk |

| (L)La(CH₂Ph)₃ | [PhNMe₂H][B(C₆F₅)₄] | N-methylpent-4-en-1-amine | 1,2-dimethylpyrrolidine | >98 | 0.5 | core.ac.uk |

| (L) represents the ligand 1,4,6-trimethyl-6-pyrrolidin-1-yl-1,4-diazepane. |

Integration into Polymer Chemistry and Functional Material Development

The bifunctional nature of this compound, possessing both a polymerizable alkene group and a reactive primary amine, makes it a candidate for application in polymer chemistry and the development of functional materials. While direct studies on the polymerization of this compound or its use as a functionalizing agent are not prevalent in the literature, the broader context of related polymers and functionalization strategies highlights its potential.

The carbon backbone of this compound is structurally related to 4-methyl-1-pentene, the monomer for poly(4-methyl-1-pentene) (PMP). wikipedia.org PMP is a commercially significant thermoplastic known for its high transparency, low density, and excellent gas permeability. nih.govresearchgate.net The surface of PMP has been the subject of functionalization studies to enhance its biocompatibility for applications such as artificial lung membranes. nih.govresearchgate.net These studies often involve plasma treatment followed by the covalent attachment of functional molecules. nih.govresearchgate.net This demonstrates the utility of the poly(4-methylpentene) structure in advanced materials.

Theoretically, this compound could be utilized in several ways in polymer science:

As a Monomer: It could potentially be homopolymerized or copolymerized with other olefins through its terminal double bond. The resulting polymer would have pendant amine groups along its chain. These amine groups could then be used for post-polymerization modifications, such as grafting other polymer chains, introducing cross-linking agents, or attaching bioactive molecules.

As a Functionalizing Agent: The amine group allows this compound to be used as a functionalizing agent for polymers that have reactive sites capable of reacting with amines, such as polymers with acyl chloride or epoxy groups. This would introduce the pentenyl group as a pendant functionality, which could then undergo further reactions, for example, via thiol-ene click chemistry. nii.ac.jp

The table below outlines the properties of poly(4-methyl-1-pentene), the polymer derived from the analogous olefin, which provides context for the potential properties of polymers incorporating the 4-methylpentene structural unit.

| Property | Value | Units |

| Density | 0.835 | g/cm³ |

| Melting Point | 220-240 | °C |

| Refractive Index | 1.463 | - |

| Tensile Strength | 25-28 | MPa |

The incorporation of the primary amine functionality from this compound into a polymer structure would be expected to significantly alter the surface properties, increasing hydrophilicity and providing sites for further chemical modification, thereby expanding the applications of such materials.

Advanced Research Methodologies and Techniques in the Study of 4 Methylpent 4 En 1 Amine

Computational Chemistry and Molecular Modeling Approaches

Computational chemistry serves as a powerful tool for investigating the intrinsic properties and reactivity of molecules like 4-Methylpent-4-en-1-amine (B6243330). These in silico methods allow researchers to model molecular structures, predict properties, and elucidate complex reaction mechanisms at an atomic level, complementing and guiding experimental work.

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of this compound, DFT can be applied to probe the mechanisms of its synthesis and reactions. For instance, in reactions involving related amine compounds, DFT calculations have been instrumental in understanding tautomeric equilibria and the stability of various isomers. By calculating the electron density, researchers can predict sites of reactivity, bond energies, and the electronic effects of the amine and alkene functional groups within the molecule.

DFT studies can elucidate the step-by-step pathway of a chemical reaction, identifying intermediates and the energetic barriers between them. This approach has been successfully used to analyze the reaction of other functionalized amines and thiophenes, revealing how reaction conditions can shift the equilibrium toward desired products. researchgate.netjst.go.jp For this compound, DFT could be used to model its interaction with catalysts, understand the regioselectivity of addition reactions at the double bond, or probe the nucleophilicity of the amine group.

Table 1: Illustrative DFT-Calculated Parameters for Mechanistic Analysis This table presents hypothetical data to illustrate the types of parameters that would be calculated in a DFT study of a reaction involving this compound.

| Parameter | Reactant (this compound) | Transition State | Product | Significance |

|---|---|---|---|---|

| Relative Energy (kcal/mol) | 0.0 | +25.4 | -15.2 | Determines reaction spontaneity and activation energy. |

| HOMO-LUMO Gap (eV) | 5.8 | 3.1 | 6.2 | Indicates chemical reactivity and electronic stability. |

| N-Atom Mulliken Charge | -0.52 | -0.38 | -0.45 | Quantifies the electron density on the nitrogen atom, indicating its nucleophilicity. |

| Key Bond Length (e.g., C=C) (Å) | 1.34 | 1.45 | 1.53 | Shows the transformation of the double bond during the reaction. |

Building upon DFT, computational chemistry allows for the detailed simulation of entire reaction pathways. By mapping the potential energy surface of a reaction, scientists can identify the lowest energy path from reactants to products. This involves locating and characterizing the geometry and energy of transition states—the highest energy points along the reaction coordinate. The energy of the transition state determines the activation energy and, consequently, the reaction rate.

For a molecule like this compound, this could be applied to predict the outcomes of various synthetic strategies or potential side reactions. For example, in the synthesis of complex amino esters, computational studies have provided evidence for specific reaction mechanisms and helped explain the origins of stereoselectivity. harvard.edu Similarly, modeling the potential for intramolecular cyclization or intermolecular polymerization of this compound under different conditions would be feasible. These simulations guide the design of experiments by highlighting the most promising reaction conditions and identifying potentially unstable intermediates.

Table 2: Hypothetical Predicted Reaction Coordinate for an Amination Reaction This table illustrates a simplified, hypothetical reaction coordinate profile that could be generated through simulation.

| Reaction Step | Species | Relative Energy (kcal/mol) | Description |

|---|---|---|---|

| 1 | Reactants | 0 | Starting materials, including a precursor to this compound. |

| 2 | Transition State 1 (TS1) | +22.5 | Energy barrier for the formation of an intermediate complex. |

| 3 | Intermediate | +5.0 | A short-lived species formed along the reaction pathway. |

| 4 | Transition State 2 (TS2) | +18.0 | Energy barrier for the conversion of the intermediate to the product. |

| 5 | Product | -20.0 | Final product, this compound. |

Continuous Flow Chemistry and Microreactor Technology in Synthesis

Continuous flow chemistry represents a paradigm shift from traditional batch processing. In a flow system, reagents are continuously pumped through a network of tubes or channels, where the reaction occurs. Microreactors, which have channels with sub-millimeter dimensions, are a key enabling technology in this field. This approach offers significant advantages in control, efficiency, and safety for the synthesis of fine chemicals like this compound.

Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and residence time (the time reagents spend in the reactor). soton.ac.uk This level of control facilitates rapid process optimization. By systematically varying flow rates and temperatures, a large number of experimental conditions can be screened in a short period to identify the optimal yield and purity.

Scaling up a reaction in a continuous system is often more straightforward than in batch processing. unimi.it Instead of using larger, potentially less efficient vessels, scale-up can be achieved by either running the reactor for a longer duration or by "numbering-up"—running multiple reactors in parallel. unimi.it This avoids the mass and heat transfer issues that often plague batch scale-up, ensuring that the optimized reaction conditions translate directly to larger production scales. For the synthesis of this compound, a continuous process could lead to higher throughput and more consistent product quality compared to traditional batch methods.

Table 3: Comparison of Hypothetical Batch vs. Continuous Flow Synthesis of this compound

| Parameter | Traditional Batch Reactor | Continuous Flow Microreactor |

|---|---|---|

| Reaction Volume | 5 L | 10 mL |

| Typical Reaction Time | 12 hours | 15 minutes (residence time) |

| Temperature Control | ± 5 °C (potential for hot spots) | ± 0.5 °C (uniform heating) |

| Yield | 75% | 92% |

| Scale-Up Method | Increase vessel size (re-optimization often needed) | Extended run time or numbering-up |

| Throughput (per 24h) | ~1 kg | ~2 kg (via extended run time) |

Many chemical reactions, particularly aminations, can be highly exothermic, releasing significant amounts of heat. In large batch reactors, dissipating this heat effectively is challenging, which can lead to temperature gradients, the formation of byproducts, or even dangerous thermal runaways. Microreactors inherently solve this problem due to their high surface-area-to-volume ratio, which allows for extremely efficient heat exchange. soton.ac.uk This ensures excellent temperature control throughout the reaction mixture, maintaining optimal conditions and preventing overheating. This enhanced safety profile makes flow chemistry particularly suitable for reactions that are considered hazardous to perform on a large scale in batch reactors.

Catalysis is central to modern chemical synthesis. Flow reactors are exceptionally well-suited for both homogeneous and heterogeneous catalysis. Heterogeneous catalysts can be packed into a column or cartridge (a "packed-bed reactor"), and the reactant stream flows through it. This setup simplifies the process immensely, as the catalyst is retained within the reactor, allowing for easy separation from the product stream and continuous reuse, which reduces waste and cost.

Homogeneous catalysts, which are dissolved in the reaction solvent, can also be used effectively. The precise mixing and temperature control in microreactors can enhance the activity and selectivity of these catalysts. Advanced flow setups can also include in-line separation modules to remove the catalyst from the product stream post-reaction. The ability to integrate various catalytic systems makes flow chemistry a versatile tool for developing efficient synthetic routes to compounds like this compound. vulcanchem.com

Spectroscopic and Chromatographic Characterization Methods

The structural elucidation and analytical quantification of this compound rely on a suite of advanced spectroscopic and chromatographic techniques. These methods provide detailed information regarding the compound's molecular structure, purity, and concentration in various matrices.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Compound Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile compounds like this compound. The method combines the superior separation capabilities of gas chromatography with the highly sensitive and specific detection of mass spectrometry. usra.edu Due to the polar nature and high volatility of amines, their analysis can be challenging, often leading to peak tailing and poor resolution on standard polysiloxane columns. usra.edu To overcome these issues, specialized base-deactivated columns are employed, which allow for the direct analysis of underivatized amines, improving peak shape and detector response. usra.edu

In a typical GC-MS analysis, the sample is injected into the GC, where it is vaporized. An inert carrier gas, usually helium, transports the vaporized analytes through a capillary column. e-jecoenv.org The column's stationary phase separates compounds based on their boiling points and affinity for the phase. For volatile amines, a non-polar HP-5MS column is often utilized. e-jecoenv.orgijpsr.com The temperature of the GC oven is programmed to increase gradually, ensuring the sequential elution of compounds. e-jecoenv.org

Upon exiting the column, the separated compounds enter the mass spectrometer, where they are ionized, typically by electron impact (EI). The resulting charged fragments are separated by a mass analyzer based on their mass-to-charge (m/z) ratio, generating a unique mass spectrum for each compound that acts as a molecular fingerprint. e-jecoenv.org The identification of this compound is achieved by comparing its retention time and mass spectrum with those of a known standard or with entries in a spectral library, such as the NIST database. e-jecoenv.orgijpsr.com

Table 1: Typical GC-MS Parameters for Volatile Amine Analysis

| Parameter | Value/Condition | Source(s) |

|---|---|---|

| GC System | Agilent 7890B or similar | e-jecoenv.orgijpsr.com |

| Column | HP-5MS (30 m x 0.250 mm, 0.25 µm film) | e-jecoenv.orgijpsr.com |

| Carrier Gas | Helium | e-jecoenv.org |

| Flow Rate | 1 mL/min | e-jecoenv.org |

| Injection Mode | Split (e.g., 2:1 or 20:1) | e-jecoenv.orgijpsr.com |

| Injector Temp. | 250 °C | e-jecoenv.org |

| Oven Program | Initial 40-90°C, ramped to 250-280°C | e-jecoenv.orgijpsr.com |

| MS Detector | Agilent 5977A or similar | e-jecoenv.org |

| Ionization Mode | Electron Ionization (EI) at 70 eV | e-jecoenv.org |

| Scan Range | 50-600 m/z | e-jecoenv.orgijpsr.com |

Solid Phase Micro-extraction (SPME) in Analytical Applications

Solid Phase Micro-extraction (SPME) is a modern, solvent-free sample preparation technique frequently paired with GC-MS for the analysis of volatile and semi-volatile compounds from complex matrices. nih.govonepetro.org It is particularly advantageous for extracting and preconcentrating analytes, thereby enhancing analytical sensitivity. nih.gov The technique utilizes a fused-silica fiber coated with a solid or liquid sorbent material. This fiber is exposed to the sample or its headspace, and analytes partition from the sample matrix onto the fiber coating. nih.gov

For the analysis of volatile amines like this compound, headspace SPME (HS-SPME) is commonly employed. nih.gov The choice of fiber coating is critical for efficient extraction. A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often preferred for its high activity and selectivity in absorbing volatile compounds. nih.govscielo.br Several experimental parameters must be optimized to achieve maximum extraction efficiency, including extraction time, temperature, sample pH, and ionic strength. nih.govonepetro.org For instance, the extraction efficiency for many amines increases with time up to around 40 minutes and with temperatures up to 30°C. nih.gov After extraction, the fiber is retracted and transferred to the hot injector of a gas chromatograph, where the trapped analytes are thermally desorbed for analysis. rsc.org

The use of SPME offers significant benefits, including ease of use, speed, portability, and the elimination of hazardous organic solvents, making it an environmentally friendly sample preparation method. nih.govonepetro.org

Table 2: Optimized SPME Conditions for Amine Analysis

| Parameter | Value/Condition | Source(s) |

|---|---|---|

| Fiber Type | DVB/CAR/PDMS (50/30 µm) | nih.govscielo.br |

| Extraction Mode | Headspace (HS-SPME) | nih.gov |

| Sample Temp. | 30-38 °C | nih.govnih.gov |

| Extraction Time | 30-45 minutes | nih.govnih.gov |

| Agitation | Required | nih.gov |

| Desorption | Thermal desorption in GC injector | rsc.org |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including this compound. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of the molecule. organicchemistrydata.org

The ¹H NMR spectrum of this compound would exhibit characteristic signals corresponding to its unique protons. The two methyl groups attached to the double bond (C4) would likely appear as a singlet or two closely spaced singlets in the vinylic methyl region. The protons on the double bond itself (C4-H and one of the C5 protons) would generate signals in the alkene region (typically 4.5-6.0 ppm). chemistrysteps.com The methylene (B1212753) protons adjacent to the amine group (-CH₂-N) and the other methylene group in the chain would appear at distinct chemical shifts, influenced by their proximity to the electronegative nitrogen atom and the C=C double bond. chemistrysteps.com The amine protons (-NH₂) typically produce a broad singlet, the chemical shift of which can vary depending on solvent and concentration. organicchemistrydata.org

The ¹³C NMR spectrum provides complementary information, showing a distinct signal for each unique carbon atom. organicchemistrydata.org For this compound, one would expect to see signals for the two sp²-hybridized carbons of the double bond (in the 100-150 ppm range), the two sp³-hybridized methylene carbons, and the two methyl carbons. chemistrysteps.comumich.edu Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH₃, CH₂, CH, and quaternary carbons. organicchemistrydata.org

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound and Related Structures

| Group | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Source(s) |

|---|---|---|---|

| C(CH₃)₂ | ~1.7 | ~18-25 | umich.edu |

| =C(CH₃)₂ | ~4.7 | ~110-145 | chemistrysteps.comumich.edu |

| -CH₂-CH= | ~2.1-2.3 | ~30-40 | umich.edu |

| -CH₂-NH₂ | ~2.7-2.9 | ~40-45 | umich.edu |

| -NH₂ | Variable, broad (e.g., 1.5-3.0) | N/A | organicchemistrydata.org |

Note: Specific values are estimates based on data for structurally similar pentenamine derivatives. Actual shifts may vary.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. utdallas.edu By measuring the absorption of infrared radiation, which induces molecular vibrations, an IR spectrum provides a unique fingerprint of the compound. msu.edu

For this compound, several characteristic absorption bands are expected. As a primary amine, it should exhibit two medium-intensity N-H stretching bands in the region of 3200-3500 cm⁻¹. utdallas.eduwpmucdn.com The presence of two distinct peaks in this region is a hallmark of the -NH₂ group. utdallas.edu Additionally, an N-H bending vibration (scissoring) is expected near 1600 cm⁻¹. wpmucdn.com

The alkene moiety also gives rise to specific signals. A C=C stretching vibration, typically of weak to medium intensity, would appear around 1640-1680 cm⁻¹. The C(sp²)-H stretching vibrations of the vinyl group would be observed just above 3000 cm⁻¹. In contrast, the C(sp³)-H stretching vibrations from the methyl and methylene groups would appear just below 3000 cm⁻¹. msu.edu The combination of these specific bands allows for the confident identification of the key functional groups within the molecule.

Table 4: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity | Source(s) |

|---|---|---|---|---|

| Primary Amine (R-NH₂) | N-H Stretch (asymmetric & symmetric) | 3200 - 3500 (two peaks) | Medium | utdallas.eduwpmucdn.com |

| Primary Amine (R-NH₂) | N-H Bend (scissoring) | ~1600 | Variable | wpmucdn.com |

| Alkene (C=C) | C=C Stretch | 1640 - 1680 | Weak-Medium | msu.edu |

| Alkene (=C-H) | C-H Stretch | > 3000 | Medium | msu.edu |

| Alkane (C-H) | C-H Stretch | < 3000 | Strong | msu.edu |

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/LCMS)

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is a powerful analytical technique that combines the separation capabilities of HPLC with the detection power of mass spectrometry. mpi-bremen.de It is particularly useful for analyzing compounds that are not sufficiently volatile or are thermally unstable for GC-MS. While this compound is volatile, HPLC-MS can be an alternative or complementary method, especially in complex matrices.

The separation is typically performed using a reverse-phase (RP) column, such as a C18 column. waters.com The mobile phase often consists of a mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer. pjoes.comsielc.com For the analysis of basic compounds like amines, the pH of the mobile phase is a critical parameter. waters.com Using an acidic mobile phase (e.g., containing 0.1% formic acid) protonates the amine, which can improve its solubility in the mobile phase but may reduce retention on a C18 column. waters.com Conversely, a basic mobile phase can provide longer retention times. waters.com

After separation on the HPLC column, the eluent is directed to the mass spectrometer. Electrospray ionization (ESI) is the most common ionization technique for LC-MS, as it is a soft ionization method suitable for a wide range of molecules. mpi-bremen.de For amines, detection is typically performed in the positive ion mode (ESI+), where the analyte is detected as its protonated molecular ion, [M+H]⁺. waters.com This provides high selectivity and sensitivity for quantification. pjoes.com

Table 5: General HPLC-MS Conditions for Amine Analysis

| Parameter | Value/Condition | Source(s) |

|---|---|---|

| LC System | Agilent 1290, Waters Alliance HT, or similar | waters.compjoes.com |

| Column | C18 (e.g., XTerra MS C18, 2.1 x 30 mm) | waters.com |

| Mobile Phase A | Water with 0.1% Formic Acid or 5 mM Ammonium Acetate | waters.compjoes.com |

| Mobile Phase B | Acetonitrile | waters.comsielc.com |

| Flow Rate | 0.2 - 0.5 mL/min | waters.compjoes.com |

| Gradient | Linear gradient from low to high %B | waters.com |

| MS Detector | Triple Quadrupole or similar | pjoes.com |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode | mpi-bremen.dewaters.com |

X-ray Crystallography for Precise Structural Elucidation

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a molecule. The technique requires the analyte to be in a crystalline solid form. While this compound is a liquid at room temperature, its structure could be determined by this method if a suitable solid derivative is synthesized and crystallized. For example, reacting the amine with a suitable acid (like HCl or an aromatic sulfonic acid) can form a stable salt that is more likely to crystallize. umich.edu

The process involves irradiating a single crystal with a beam of X-rays. The atoms in the crystal lattice diffract the X-rays in a specific pattern, which is recorded by a detector. By analyzing the positions and intensities of the diffracted spots, a three-dimensional electron density map of the molecule can be constructed. From this map, the exact positions of all atoms (excluding hydrogens, which are often difficult to locate) can be determined with high precision.

This analysis provides definitive information on bond lengths, bond angles, and torsional angles. For a derivative of this compound, it would confirm the geometry of the double bond and the conformation of the pentenyl chain in the solid state. This level of structural detail is unparalleled by other techniques and serves as the ultimate benchmark for structural assignment. For instance, crystallographic studies on related enaminone compounds have confirmed the planarity of the conjugated backbone and provided precise geometric parameters that validate spectroscopic assignments.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.